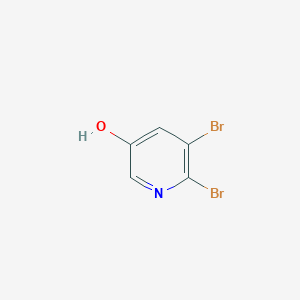

5,6-Dibromopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDBYIFNCCJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856698 | |

| Record name | 5,6-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379368-82-7 | |

| Record name | 5,6-Dibromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5,6 Dibromopyridin 3 Ol

Direct Halogenation Methodologies for Pyridinol Scaffolds

The direct introduction of bromine atoms onto a pyridin-3-ol core represents a primary strategy for the synthesis of 5,6-dibromopyridin-3-ol. This approach is contingent on controlling the regioselectivity of the bromination reaction.

Regioselective Bromination Approaches for Pyridin-3-ol Derivatives

The hydroxyl group at the 3-position of the pyridine (B92270) ring is an activating group, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). However, the inherent electronic properties of the pyridine ring, with its electron-deficient character, can complicate direct halogenation.

For the synthesis of related dihalogenated pyridinols, such as 4,6-dibromopyridin-3-ol, direct bromination of pyridin-3-ol precursors has been a documented approach. vulcanchem.com This suggests that achieving di-substitution on the pyridinol ring is feasible. The challenge lies in directing the bromine atoms specifically to the 5- and 6-positions.

Achieving 5,6-dibromination directly on pyridin-3-ol is challenging due to the directing effects of the hydroxyl group. Therefore, this often involves the use of a pre-functionalized pyridin-3-ol where other positions are blocked, or by leveraging specific reaction conditions to favor the desired isomer.

Optimization of Reaction Conditions for Dibromination

The choice of brominating agent and reaction conditions is critical for optimizing the yield of the desired dibrominated product. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The use of oleum (B3057394) in conjunction with bromine has been reported for the bromination of some pyridine derivatives, although this method can be harsh and lead to a mixture of products. google.com

A patent for the bromination of pyridine derivatives suggests that using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can offer a more selective and efficient process, potentially reducing the formation of undesired isomers. google.com The molar ratio of the brominating agent to the pyridine substrate is a key parameter to control, with less than one equivalent sometimes being used to avoid over-bromination. google.com

Solvent choice also plays a significant role. Polar solvents like acetonitrile (B52724) or the use of solvent-free conditions at elevated temperatures (80-125°C) have been employed in the bromination of certain pyridine derivatives. google.com

Table 1: Reaction Parameters for Bromination of Pyridine Derivatives

| Brominating Agent | Solvent/Conditions | Temperature | Target Product | Reference |

| Br₂/Oleum | - | High | Bromo-pyridines | google.com |

| DBDMH | Acetonitrile/Solvent-free | 80-125°C | Bromo-pyridines | google.com |

| NBS | - | - | Bromo-pyridines | google.com |

Synthesis via Precursor Functionalization and Transformation

An alternative and often more controlled approach to this compound involves the use of pyridine precursors that are already functionalized at specific positions.

Introduction of Bromine Substituents onto Pre-functionalized Pyridinols

This strategy involves starting with a pyridin-3-ol derivative that already contains a substituent at a key position, which can then direct the subsequent bromination steps. For instance, starting with a pre-brominated pyridin-3-ol could allow for the selective introduction of the second bromine atom.

A related example is the synthesis of 5-bromo-6-fluoropyridin-3-ol, which involves the selective bromination of a pyridin-3-ol derivative at the 5-position, followed by fluorination at the 6-position. This highlights the feasibility of stepwise halogenation to achieve specific substitution patterns on the pyridinol ring.

Transformation of Alternative Leaving Groups at Positions 5 and 6

Another synthetic route involves the transformation of other functional groups, such as amino or chloro groups, at the 5- and 6-positions into bromine atoms. For example, a Sandmeyer-type reaction could potentially be employed to convert an amino group at one of these positions to a bromo group.

A patent describes the synthesis of 2-amino-5-bromo-3-hydroxypyridine, which could serve as a precursor. google.com The amino group in this compound could potentially be transformed into a bromo group, although this would require further synthetic steps and careful optimization to avoid unwanted side reactions. The synthesis of 5,6-dichloropyridin-3-ol (B12076) is also known, and the chloro groups could potentially be exchanged for bromo groups under specific conditions. bldpharm.com

Cross-Coupling Approaches for the Construction of Dibromopyridinol Architectures

While less common for the direct synthesis of this compound itself, cross-coupling reactions are a powerful tool for the synthesis of highly substituted pyridine derivatives and could be conceptually applied.

This approach would likely involve a pre-existing di- or tri-substituted pyridine core where one of the substituents is a group amenable to cross-coupling, such as a boronic acid or ester. A Suzuki-Miyaura coupling, for instance, could be used to introduce an aryl or other group, followed by subsequent bromination steps.

For example, the synthesis of 3-(6-bromo-2-pyridyl)tetrahydrofuran-3-ol (B8244892) has been achieved via a Suzuki-Miyaura coupling between 2,6-dibromopyridine (B144722) and a tetrahydrofuran-derived boronic ester. vulcanchem.com This demonstrates the utility of cross-coupling in building complexity on a di-halogenated pyridine scaffold. A similar strategy could be envisioned where a suitably protected pyridin-3-ol with two leaving groups (e.g., bromine or triflate) undergoes sequential or directed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are particularly applicable to the functionalization of dihalogenated pyridines. aablocks.com The two bromine atoms on this compound serve as handles for sequential or selective coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.orgresearchgate.net

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting a halo-pyridine with a boronic acid or ester, is a widely used method. Research on related 6-chlorodopamine derivatives demonstrates the efficacy of this approach on halogenated catechol-like structures. mdpi.com In these systems, catalysts such as Pd₂(dba)₃ with ligands like SPhos, and bases like K₃PO₄ in solvents such as 1,4-dioxane, have proven effective. mdpi.com Similarly, the synthesis of bi-aryl pyrimidines from bromopyrimidines highlights the utility of Suzuki couplings in constructing complex heterocyclic systems. acs.org

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another key palladium-catalyzed transformation. Efficient double Sonogashira reactions have been reported for 2,5-dibromopyridine (B19318), indicating that both bromine atoms can be functionalized to build complex molecular architectures. acs.orgresearchgate.net

The reactivity of this compound in these couplings allows for the introduction of a wide array of functional groups. The strategic positioning of its bromine atoms enables selective functionalization, making it a valuable building block for complex heterocyclic systems in pharmaceutical research.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki Cross-Coupling on Halogenated Pyridine and Benzene (B151609) Systems

This table is based on data for analogous compounds, illustrating typical conditions applicable to this compound.

| Entry | Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Chloro-5-iodo-2,2-dimethyl-benzo[d] researchgate.netdioxole derivative | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 90% | mdpi.com |

| 2 | 4-Chloro-5-iodo-2,2-dimethyl-benzo[d] researchgate.netdioxole derivative | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 92% | mdpi.com |

| 3 | 4-Chloro-5-iodo-2,2-dimethyl-benzo[d] researchgate.netdioxole derivative | (4-Acetylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 85% | mdpi.com |

Stereoselective and Regioselective Considerations in Cross-Coupling Syntheses

When performing cross-coupling reactions on a molecule with multiple potential reaction sites, such as this compound, regioselectivity is a critical consideration. The goal is to control which of the two bromine atoms undergoes the coupling reaction. The electronic environment of the pyridine ring, influenced by the hydroxyl group at the 3-position and the nitrogen atom, dictates the relative reactivity of the C-Br bonds at the 5- and 6-positions.

Generally, in dihalogenated pyridines, the bromine at the 4-position is more reactive than those at the 2- or 6-positions, which are in turn more reactive than those at the 3- or 5-positions. However, the presence of other substituents dramatically alters this reactivity. The hydroxyl group at C-3 in this compound is an electron-donating group, which can influence the electron density at adjacent and opposing positions, thereby modulating the reactivity of the C5-Br and C6-Br bonds.

Achieving regioselectivity often requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. For example, in the synthesis of substituted pyrimidinones, highly regioselective lithiation-substitution protocols have been developed to control the site of functionalization. nih.gov Similar principles apply to palladium-catalyzed reactions, where the ligand can play a crucial role in directing the catalyst to a specific site based on steric or electronic preferences. While specific studies on the regioselective coupling of this compound are not widely detailed, the principles established for other dihalopyridines provide a framework for achieving selective functionalization. ncsu.edunih.gov

Stereoselectivity becomes paramount when the coupling partners or products contain chiral centers. beilstein-journals.orgnih.gov For instance, in the synthesis of piperidin-4-ols, a gold-catalyzed cyclization followed by a reduction step proceeds with high stereoselectivity. nih.gov While the initial cross-coupling on the aromatic ring of this compound is not inherently stereoselective, subsequent transformations or the use of chiral coupling partners would necessitate stereocontrolled methods. researchgate.netmdpi.com

Novel and Green Synthetic Pathways toward this compound

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous materials, and energy efficiency, are increasingly influencing synthetic strategies. pro-metrics.org This shift is driving the development of novel biocatalytic and sustainable methods for preparing compounds like this compound. nih.govoatext.com

Biocatalytic Transformations for Halogenated Pyridinol Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. researchgate.net While a direct biocatalytic route to this compound is not yet established, related research showcases significant potential.

Enzymes such as haloperoxidases are capable of performing selective halogenation on organic substrates using benign halide salts, offering an alternative to harsh traditional brominating agents. researchgate.netchemrxiv.org Vanadium-dependent haloperoxidases (VHPOs), for example, have been shown to catalyze nitrogen-halogen bond formation. chemrxiv.org Furthermore, monooxygenases have been applied to the hydroxylation of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 can convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net Another study utilized E. coli expressing a monooxygenase for the synthesis of aromatic N-oxides. researchgate.net

These examples suggest that a chemoenzymatic strategy could be developed for this compound. This could involve the enzymatic hydroxylation of a dibromopyridine precursor or the enzymatic halogenation of a pyridin-3-ol derivative, thereby avoiding hazardous reagents and potentially improving selectivity. researchgate.netchemrxiv.org

Sustainable Methodologies in the Preparation of Dibromopyridin-3-ol

Sustainable or "green" methodologies aim to improve the environmental profile of chemical syntheses. This can involve using renewable energy sources, safer solvents like water, and avoiding corrosive or toxic reagents. pro-metrics.orgresearchgate.net

One green approach to synthesizing a related compound, 3-bromopyridin-2-ol, avoided the use of corrosive molecular bromine. Instead, it utilized an aqueous solution of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), with heating provided by a parabolic solar reflector as a renewable energy source. researchgate.net This method of in-situ bromine generation is safer and more environmentally friendly. researchgate.net Applying such a strategy to the synthesis of this compound could involve the controlled, stepwise bromination of pyridin-3-ol under similar green conditions.

Other green chemistry techniques applicable to the synthesis include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of catalyst-free reaction conditions where possible. acs.orgoatext.com The development of such methodologies for the preparation of this compound would align with the broader goals of sustainable chemical manufacturing.

Table 2: Comparison of Traditional and Green/Biocatalytic Synthetic Approaches

This table presents a conceptual comparison based on principles from the cited literature.

| Feature | Traditional Synthesis (e.g., Bromination) | Green/Biocatalytic Approach | Reference |

|---|---|---|---|

| Halogenating Agent | Molecular Bromine (Br₂) - corrosive, hazardous | In-situ generation (e.g., HBr/H₂O₂) or enzymatic halogenation | chemrxiv.orgresearchgate.net |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free conditions | nih.govresearchgate.net |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, solar energy | acs.orgresearchgate.net |

| Catalyst | Often requires harsh conditions or strong acids | Biocatalysts (enzymes, whole cells) under mild pH and temperature | researchgate.netresearchgate.net |

| Byproducts/Waste | Significant hazardous waste | Reduced waste, more benign byproducts (e.g., water) | pro-metrics.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 5,6 Dibromopyridin 3 Ol

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Halogen Positions

The presence of two bromine atoms on the electron-deficient pyridine ring makes 5,6-Dibromopyridin-3-ol a prime substrate for nucleophilic substitution reactions. The dual halogen substitution enhances the electrophilicity of the carbon atoms to which they are attached, facilitating attack by nucleophiles.

In nucleophilic aromatic substitution (SNAr) reactions, the facility of the substitution is heavily dependent on the nature of the leaving group. Halogens are effective leaving groups, and their ability to depart is related to their stability as an anion. Bromide (Br⁻) is a good leaving group due to its relatively large size and ability to stabilize the negative charge. The electron-withdrawing effects of the pyridine ring nitrogen and the adjacent bromine atom further activate the C5 and C6 positions, making the attached bromine atoms susceptible to displacement. This enhanced reactivity allows for selective functionalization of the pyridine core through reactions like palladium-catalyzed cross-coupling and other nucleophilic substitution processes.

Table 1: General Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution

| Halogen | Leaving Group Ability | Bond Strength (C-X) | Notes |

| Fluorine (F) | Poor | Strongest | The C-F bond is very strong, making fluoride (B91410) a poor leaving group unless significantly activated. |

| Chlorine (Cl) | Good | Strong | Better leaving group than fluoride. |

| Bromine (Br) | Good | Weaker | A commonly used leaving group in SNAr reactions due to a good balance of reactivity and stability. ambeed.com |

| Iodine (I) | Best | Weakest | The C-I bond is the weakest, making iodide the best halogen leaving group. |

The substitution of the bromine atoms in this compound typically proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored for aromatic rings that are electron-poor and possess a good leaving group. The reaction is initiated by the attack of a nucleophile (e.g., amines, thiols) on the carbon atom bearing a bromine atom. ambeed.com This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing pyridine nitrogen. In the final step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The strategic positioning of the bromine atoms allows for selective functionalization. For instance, studies on the related compound 4,6-Dibromopyridin-3-ol confirm that its bromine atoms are reactive towards SNAr. vulcanchem.com Similarly, the bromine atom on 2-Amino-5-bromo-3-hydroxypyridine can serve as a site for nucleophilic substitution reactions. cymitquimica.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

Electrophilic aromatic substitution (EAS) on pyridine rings is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. However, the substituents on this compound play a crucial role in directing and influencing the feasibility of such reactions.

The outcome of electrophilic substitution is determined by the cumulative directing effects of the existing substituents:

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta-positions (C3 and C5).

Hydroxyl Group (-OH) : A strongly activating, ortho-, para- directing group. It increases the electron density at positions C2 and C4.

Bromine Atoms (-Br) : Deactivating, yet ortho-, para- directing groups.

In this compound, these effects combine to create a specific reactivity map. The hydroxyl group at C3 strongly activates the C2 (ortho) and C4 (para) positions for electrophilic attack. The two bromine atoms and the ring nitrogen deactivate the entire ring. The most likely position for electrophilic attack is C4. This position is para to the strongly activating hydroxyl group and meta to the deactivating ring nitrogen and C5-bromine. While the C2 position is also activated by the hydroxyl group, it is sterically hindered by the adjacent hydroxyl and nitrogen atom. Research on analogous compounds like 5-Bromo-6-fluoropyridin-3-ol shows that the hydroxyl group at position 3 selectively guides halogenation. The electron-withdrawing effect of the halogen at position 6 in that molecule was found to activate the ring for electrophilic substitution at position 4.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 4,5,6-Tribromopyridin-3-ol |

| Nitration | HNO₃ / H₂SO₄ | 5,6-Dibromo-4-nitropyridin-3-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction unlikely due to deactivation and Lewis acid complexation with nitrogen. |

Transformations Involving the Hydroxyl Group of this compound

The hydroxyl group at the C3 position behaves like a typical phenol (B47542) and provides a reactive site for various functional group transformations. chemicalbook.com This versatility allows for the synthesis of a range of derivatives. Common reactions include etherification, esterification, and oxidation. ambeed.com

Etherification (O-Alkylation) : The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a base. ambeed.comchemicalbook.com The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent.

Esterification (O-Acylation) : Esters can be formed by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides, often in the presence of an acid catalyst or a base like pyridine. ambeed.com

Oxidation : Under specific conditions, the hydroxyl group could potentially be oxidized to a ketone, forming the corresponding 5,6-dibromopyridin-3(2H)-one, though this requires careful selection of reagents to avoid side reactions on the sensitive pyridine ring. ambeed.com

Table 3: Common Transformations of the Hydroxyl Group

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 3-Alkoxy-5,6-dibromopyridine |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 5,6-Dibromopyridin-3-yl acetate |

| Oxidation | Oxidizing Agent | 5,6-Dibromopyridin-3(2H)-one |

Oxidation Reactions and Product Characterization

The oxidation of pyridinols can lead to various products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in the literature, the reactivity of analogous compounds suggests potential pathways. For instance, the oxidation of 3,5-dibromopyridine (B18299) with hydrogen peroxide in trifluoroacetic acid has been shown to yield the corresponding N-oxide with high purity and yield. wikipedia.org This suggests that this compound could potentially be oxidized at the nitrogen atom to form this compound N-oxide.

The hydroxyl group itself can also be a site of oxidation, potentially leading to the formation of a pyridinone or other degradation products under strong oxidizing conditions. However, the presence of two bromine atoms on the pyridine ring is known to stabilize the ring against oxidation compared to unsubstituted pyridinols. wikipedia.org

Characterization of the potential oxidation products would typically involve spectroscopic methods. For the N-oxide derivative, an increase in the molecular weight corresponding to the addition of an oxygen atom would be observed by mass spectrometry. Infrared (IR) spectroscopy would show a characteristic N-O stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal shifts in the signals of the pyridine ring protons due to the electronic effect of the N-oxide group.

Alkylation and Acylation of the Pyridinolic Hydroxyl Group

The pyridinolic hydroxyl group of this compound is expected to behave as a typical alcohol and can be readily alkylated or acylated. These reactions are important for protecting the hydroxyl group during other transformations or for introducing new functionalities into the molecule.

Alkylation:

Alkylation involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent in a nucleophilic substitution reaction. For example, the alkylation of this compound with methyl iodide in the presence of a base like potassium carbonate would be expected to yield 5,6-dibromo-3-methoxypyridine. The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov

Acylation:

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. The base can be a tertiary amine like triethylamine (B128534) or pyridine, which neutralizes the acid byproduct. For example, the reaction of this compound with acetyl chloride would yield 5,6-dibromopyridin-3-yl acetate. This reaction is a common method for protecting the hydroxyl group. libretexts.org

The characterization of the resulting ethers and esters would be performed using standard spectroscopic techniques. In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons of the introduced alkyl or acyl group would be observed. In the ¹³C NMR spectrum, new carbon signals for the alkyl or acyl group would be present. Mass spectrometry would confirm the increase in molecular weight corresponding to the addition of the alkyl or acyl group.

Metal-Catalyzed Coupling Reactions of this compound

The two bromine atoms on the pyridine ring of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of biaryl compounds. In the case of this compound, either one or both of the bromine atoms can be replaced by an aryl or vinyl group from the corresponding boronic acid. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions, such as the catalyst, ligand, and base. nih.govmdpi.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,6-Dibromopyridine (B144722) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate | researchgate.net |

| 3,5-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | 95 | nih.gov |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Water | High | ubc.ca |

This table presents data for similar dibromopyridine substrates to illustrate typical reaction conditions and yields for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. Current time information in Tampa, FL, US.researchgate.netacsgcipr.org This reaction is a powerful tool for the synthesis of arylamines. This compound can be reacted with a variety of primary and secondary amines to introduce amino substituents at the 5- and/or 6-positions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. organic-chemistry.orgacs.org

| Aryl Halide | Amine | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | Good | researchgate.net |

| 4-Bromotoluene | Morpholine | Pd(I) dimer / L1-L6 | KOtBu/NaOtBu | 1,4-Dioxane | High | rsc.org |

| Aryl Bromides | Primary Amines | Pd(OAc)₂ / CyPFtBu | Cs₂CO₃ | Toluene | High | rug.nl |

This table presents data for similar brominated pyridine and aryl bromide substrates to illustrate typical reaction conditions and yields for Buchwald-Hartwig amination reactions.

Sonogashira and Heck Reactions for Alkynyl and Alkenyl Introductions

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of alkynyl-substituted aromatic compounds. This compound can be coupled with various terminal alkynes to introduce alkynyl groups at the 5- and/or 6-positions. Both copper-catalyzed and copper-free conditions have been developed for this transformation. nih.govacs.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Moderate | nih.govacs.org |

| Aryl Halides | Terminal Alkynes | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | High | nih.gov |

| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | rsc.org |

This table presents data for similar brominated pyridine substrates to illustrate typical reaction conditions and yields for Sonogashira coupling reactions.

Heck Reaction:

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is a powerful tool for the formation of C-C bonds and the introduction of alkenyl groups. This compound can be reacted with various alkenes, such as styrene (B11656) or acrylates, to introduce alkenyl substituents at the 5- and/or 6-positions. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.netrug.nl

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | High | rug.nl |

| 5-Bromopyridin-2-amine | Styrene | Pd catalyst | K₂CO₃ | DMF | Good | researchgate.net |

| Aryl Bromides | Styrene | Pd EnCat® 40 | NaOAc | DMF | High | researchgate.net |

This table presents data for similar brominated pyridine substrates to illustrate typical reaction conditions and yields for Heck reactions.

Mechanistic Pathways of Key Reactions Involving this compound

The metal-catalyzed coupling reactions of this compound generally proceed through a series of well-established elementary steps that form a catalytic cycle. While the specific details can vary depending on the reaction, catalyst, and substrates, the fundamental mechanistic principles are similar.

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. Due to the two bromine atoms, oxidative addition can occur at either the C5 or C6 position. The relative reactivity of these positions can be influenced by steric and electronic factors.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide ion. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium center (the pyridyl group and the newly transferred group) couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling and generally proceeds as follows: Current time information in Tampa, FL, US.acsgcipr.org

Oxidative Addition: A Pd(0) complex reacts with the C-Br bond of this compound to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl and amino groups on the palladium reductively eliminate to form the C-N bond of the product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: The Sonogashira coupling traditionally involves a dual catalytic cycle with both palladium and copper. wikipedia.orglibretexts.org

Palladium Cycle: This cycle is similar to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) center.

Reductive Elimination: The pyridyl and alkynyl groups on the palladium reductively eliminate to form the desired product and regenerate the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed, where the mechanism of alkyne activation and transmetalation may differ. nih.govacs.org

Heck Reaction: The mechanism of the Heck reaction involves the following key steps: organic-chemistry.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond. This migratory insertion step forms a new C-C bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

The presence of the hydroxyl group on the pyridine ring can potentially influence these reactions by coordinating to the metal center or by affecting the electronic properties of the substrate. The two bromine atoms also introduce the possibility of single or double coupling reactions, and the regioselectivity of these reactions is a key aspect to consider in synthetic planning.

Synthesis of Ether Derivatives of this compound

The hydroxyl group of this compound is a key functional handle for the synthesis of various ether derivatives. These reactions typically involve the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which can then react with an electrophile to form the ether linkage.

The synthesis of alkyl and aryl ethers from this compound can be achieved through Williamson ether synthesis. This method involves the reaction of the corresponding pyridinol with an alkyl or aryl halide in the presence of a base.

A general procedure for the synthesis of alkyl and aryl ether derivatives involves dissolving the alcohol in a suitable solvent like dimethylformamide (DMF), followed by the addition of a strong base such as sodium hydride (NaH) to generate the alkoxide. nih.gov The subsequent addition of an alkyl or aryl halide leads to the formation of the desired ether. nih.gov The reaction mixture is typically stirred at room temperature to facilitate the nucleophilic substitution. nih.gov

For example, the alkylation of a similar compound, 5-bromopyridin-3-ol, can be achieved using an alkyl halide in the presence of a base like potassium carbonate under reflux conditions. While specific yields for the etherification of this compound are not extensively documented, the general principles of Williamson ether synthesis are applicable. The reactivity of the hydroxyl group allows for the introduction of a wide range of alkyl and aryl moieties, thereby modifying the steric and electronic properties of the parent molecule.

Table 1: General Conditions for Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| Alcohol (e.g., this compound) | Alkyl Halide or Aryl Halide | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) or Acetonitrile (B52724) | Room Temperature or Reflux |

Building upon the fundamental etherification reactions, this compound can be a precursor for more elaborate polyoxy pyridinol scaffolds. These structures, containing multiple ether linkages, are of interest in materials science and medicinal chemistry. For instance, the synthesis of polyether ether ketone (PEEK) derivatives involves the reaction of a bisphenol with a dihalobenzophenone. mdpi.com

While a direct synthesis of a PEEK-like polymer from this compound is not explicitly described in the literature, the principles of polyether synthesis can be applied. A potential strategy could involve the reaction of the di-lithiated derivative of this compound with a suitable dielectrophile. The synthesis of such complex macromolecules requires careful control of reaction conditions to achieve high molecular weight polymers with desired properties. mdpi.com

Preparation of Amino-Substituted Derivatives from this compound

The bromine atoms at the 5- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution, providing a route to amino-substituted derivatives. These reactions significantly expand the chemical diversity of compounds accessible from this starting material.

The introduction of amine functionalities can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms enhances the electrophilicity of the carbon atoms to which the bromines are attached, facilitating attack by nucleophilic amines.

Copper-catalyzed N-arylation reactions are a common method for forming C-N bonds. researchgate.net For instance, the coupling of 2,6-dibromopyridine with various amines has been successfully demonstrated using a copper(I) iodide catalyst in the presence of a suitable ligand and base. researchgate.net This methodology could be adapted for the selective mono- or di-amination of this compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to control the degree of substitution. researchgate.net

The synthesis of diaminopyridinols from this compound would involve the substitution of both bromine atoms with amino groups. This could potentially be achieved by using a large excess of the amine nucleophile and/or by employing more forcing reaction conditions in a copper-catalyzed amination reaction. researchgate.net

Alternatively, related compounds like 2-amino-5-bromopyridin-3-ol (B1280607) are known and can serve as intermediates. chemicalbook.com The synthesis of 2-amino-3-hydroxypyridine (B21099) derivatives has been reported through the hydrolysis of 2-amino-3,5-dibromopyridine (B40352) under basic conditions using potassium hydroxide. google.com While this does not directly start from this compound, it demonstrates the feasibility of manipulating bromo-substituted pyridinols to introduce amino groups.

Formation of Condensed and Fused Heterocyclic Ring Systems Incorporating the this compound Moiety

The reactive sites on this compound can be utilized to construct condensed and fused heterocyclic ring systems. These reactions often involve intramolecular cyclizations, where functional groups introduced through derivatization react with one of the existing functionalities on the pyridine ring.

The synthesis of fused heterocyclic rings often relies on the strategic introduction of functional groups that can undergo intramolecular cyclization. For instance, the synthesis of fused pyrimido[4,5-c]pyridazine (B13102040) derivatives has been achieved from a substituted pyridazine (B1198779) by introducing a reactive isothiocyanate group which then cyclizes with an amine. researchgate.net

In the context of this compound, one could envision a strategy where the hydroxyl group is first converted to an amino group, and then a second functional group is introduced that can cyclize with the newly formed amine and one of the bromine atoms. The synthesis of fused azaheterocyclic ring systems has been described through intramolecular transition metal-catalyzed amination of 2,3-dibromopyridine (B49186) with benzodiazinamines. researchgate.net This type of palladium-catalyzed intramolecular C-N bond formation could be a viable route to construct novel tetracyclic systems starting from a suitably functionalized this compound derivative. researchgate.net The formation of such condensed systems significantly increases the structural complexity and can lead to compounds with interesting biological or material properties. uou.ac.inarsdcollege.ac.in

Cyclization Reactions to Form Polycyclic Derivatives

The formation of polycyclic derivatives from this compound can be achieved through reactions that construct additional rings onto the pyridine scaffold. These transformations are critical for creating compounds with rigid, three-dimensional structures, which are of interest in materials science and medicinal chemistry. While specific examples starting directly from this compound are not extensively documented, the reactivity of analogous dibromopyridines provides a clear blueprint for potential cyclization pathways.

One powerful method for ring construction is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization. For instance, the related compound 2,5-dibromopyridine (B19318) undergoes efficient double Sonogashira reactions with acetylenic alcohols, and the resulting intermediates can be subjected to cyclization conditions, such as a Chichibabin reaction, to yield polycyclic systems like 5,6,7,8-tetrahydro-1,8-naphthyridines. acs.org A similar strategy could be envisioned for this compound, where sequential or one-pot coupling reactions could introduce side chains that subsequently cyclize to form fused ring systems.

Furthermore, acid-promoted cyclizations are a known method for synthesizing polycyclic aromatic compounds. researchgate.net The hydroxyl group of this compound could participate in intramolecular Friedel-Crafts-type reactions or other cationic cyclizations under superacidic conditions to generate fused oxygen-containing heterocycles. researchgate.net

The table below outlines potential cyclization strategies applicable to this compound based on established chemical principles.

Table 1: Potential Cyclization Reactions for this compound

| Reaction Type | Reagents & Conditions | Potential Polycyclic Product |

| Tandem Sonogashira Coupling / Cyclization | Alkyne, Pd catalyst, Cu(I) co-catalyst, base; followed by acid or heat | Pyridonaphthyridine derivatives |

| Intramolecular Etherification (Ullmann Condensation) | Base (e.g., NaH, K₂CO₃), Cu catalyst (optional) | Furo[3,2-b]pyridine or Furo[2,3-c]pyridine derivatives |

| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst (e.g., TFA, PPA) | Tetrahydro-β-carboline analogues |

| Intramolecular Heck Reaction | Alkene-tethered substrate, Pd catalyst, base | Fused carbocyclic or heterocyclic ring systems |

Construction of Novel Pyridin-Fused Heterocycles

The synthesis of novel heterocycles fused to the pyridine core of this compound is a key area of its application. Such fused systems, including imidazo[1,2-a]pyridines, are recognized for their significant biological activities. nih.govnih.gov The functional handles on this compound allow for the assembly of various five- or six-membered heterocyclic rings.

A common approach involves the substitution of one of the bromine atoms with a nucleophile containing a second reactive site, which then undergoes intramolecular cyclization. For example, reaction with an amino alcohol could lead to the formation of a pyrid-oxazine ring system. Similarly, using a binucleophile like a substituted hydrazine (B178648) or amino-thiol could pave the way for fused pyrazole (B372694) or thiazole (B1198619) rings, respectively. The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones has been demonstrated from related pyridine precursors, showcasing the feasibility of building complex, multi-ring systems. researchgate.net

The inherent reactivity of the pyridine nitrogen as a nucleophile can also be exploited in cyclization reactions after initial modification of the substituents. For example, conversion of the hydroxyl group to an appropriate side chain could enable an intramolecular N-alkylation or N-arylation, leading to the formation of a new ring fused across the N1 and C6 positions.

The table below details examples of pyridin-fused heterocycles and the potential synthetic routes from this compound.

Table 2: Synthesis of Pyridin-Fused Heterocycles from this compound

| Target Heterocycle | Synthetic Strategy | Key Intermediates |

| Imidazo[1,2-a]pyridine | Substitution of C6-Br with an aminoethanol, followed by cyclization and dehydration. nih.gov | 6-((2-Hydroxyethyl)amino)-5-bromopyridin-3-ol |

| Furo[3,2-b]pyridine | Intramolecular O-arylation via Ullmann condensation. | This compound itself |

| Thieno[3,2-b]pyridine | Substitution with a mercaptoacetate (B1236969) ester followed by Dieckmann condensation. | Ethyl 2-((5-bromo-3-hydroxypyridin-6-yl)thio)acetate |

| Pyrrolo[2,3-b]pyridine | Sonogashira coupling with a protected propargylamine, followed by cyclization. | 6-((Prop-2-yn-1-yl)amino)-5-bromopyridin-3-ol |

Generation of Organometallic Intermediates from this compound

Organometallic intermediates are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct. rsc.org The bromine atoms of this compound are ideal handles for generating such reactive species through metal-halogen exchange or directed metalation.

Preparation of Organobromine Precursors for Further Functionalization

The primary method for generating organometallic species from this compound involves metal-halogen exchange, where a bromine atom is swapped for a metal, typically lithium or magnesium. This transforms the relatively unreactive C-Br bond into a highly nucleophilic C-metal bond. The protection of the acidic hydroxyl group, for instance as a methoxy (B1213986) or silyl (B83357) ether, is generally required prior to these reactions to prevent quenching of the organometallic reagent.

The regioselectivity of the metal-halogen exchange is a critical consideration. In a molecule with two bromine atoms at the C5 and C6 positions, one may react preferentially over the other. Studies on the analogous 2,5-dibromo-4-methoxypyridine (B2608117) show that treatment with n-butyllithium (n-BuLi) at low temperatures can lead to selective lithiation at the C5 position. arkat-usa.org However, a "halogen dance" or lithium migration can occur, where the initial lithiated species rearranges to a more thermodynamically stable isomer. arkat-usa.org

Alternatively, Grignard reagents can be prepared using magnesium metal or through a Br/Mg exchange with reagents like isopropylmagnesium chloride (i-PrMgCl). arkat-usa.orguni-muenchen.de These magnesium-based reagents are often less reactive and more selective than their organolithium counterparts.

Table 3: Generation of Organometallic Intermediates

| Reagent | Conditions | Position of Metalation | Intermediate Formed |

| n-Butyllithium (n-BuLi) | THF, -78 °C | Likely C5 (kinetically) or C6 (thermodynamically) | 5-Bromo-6-lithio-pyridin-3-ol derivative or 6-Bromo-5-lithio-pyridin-3-ol derivative |

| Isopropylmagnesium chloride (i-PrMgCl) | THF, Room Temp | Regioselective, dependent on directing groups | 5-Bromo-6-(chloromagnesio)pyridin-3-ol derivative |

| Lithium diisopropylamide (LDA) | THF, -78 °C | C4 (via directed ortho-metalation) | 5,6-Dibromo-4-lithiopyridin-3-ol derivative |

Reactivity of Metalated this compound Derivatives

Once generated, the metalated derivatives of this compound are highly reactive nucleophiles that can engage with a wide variety of electrophiles. This two-step sequence of metalation followed by electrophilic quench allows for the precise introduction of a wide range of functional groups onto the pyridine ring.

The lithiated intermediates can be trapped with simple electrophiles such as water or D₂O to achieve formal reduction or deuteration. Reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with DMF (dimethylformamide) provides a straightforward route to formyl-pyridines (aldehydes). arkat-usa.org These aldehydes are themselves versatile intermediates for further transformations.

The organomagnesium (Grignard) derivatives exhibit similar reactivity, readily adding to carbonyl compounds and participating in cross-coupling reactions. For example, a magnesiated pyridine can be coupled with other aryl halides in a Kumada or Negishi coupling reaction, catalyzed by nickel or palladium complexes, to form biaryl structures. This reactivity is crucial for building complex molecules used as pharmaceutical intermediates or in materials science.

Table 4: Reactions of Metalated this compound Derivatives

| Metalated Intermediate | Electrophile | Reagent/Conditions | Product Functional Group |

| Lithiated Pyridine | DMF | THF, -78 °C to RT | Aldehyde (-CHO) |

| Lithiated Pyridine | Iodine (I₂) | THF, -78 °C to RT | Iodo- |

| Grignard Reagent | 2-Chloroquinoline-3-carbaldehyde | THF, RT | Secondary Alcohol |

| Grignard Reagent | Arylboronic Ester (Suzuki Coupling) | Pd catalyst, base | Biaryl |

| Lithiated Pyridine | Trimethylsilyl chloride (TMSCl) | THF, -78 °C to RT | Silyl- (-SiMe₃) |

Spectroscopic and Structural Elucidation of this compound and its Derivatives

The comprehensive structural and spectroscopic analysis of this compound, a halogenated pyridine derivative, is crucial for understanding its chemical behavior, purity, and for the unambiguous confirmation of its molecular structure. Due to the limited availability of direct experimental data for this compound in public literature, this analysis will also draw upon data from closely related analogs to predict and interpret its spectroscopic characteristics. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools in this elucidation process.

Physicochemical and Spectroscopic Data

Table 2: Solubility Profile of 5,6-Dibromopyridin-3-ol

| Solvent | Solubility |

|---|---|

| Water | Slightly soluble |

| Organic Solvents (e.g., ethanol, ether) | Soluble chembk.com |

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

|---|---|

| ¹H NMR | The spectrum would show distinct signals for the two aromatic protons and the hydroxyl proton, with chemical shifts influenced by the electron-withdrawing effects of the bromine atoms and the ring nitrogen. |

| ¹³C NMR | The spectrum would exhibit five signals corresponding to the carbon atoms of the pyridine (B92270) ring. The carbons bonded to bromine would have characteristic chemical shifts. diva-portal.org |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, with a distinctive isotopic pattern due to the presence of two bromine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum would display a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as absorptions corresponding to the aromatic C-H and C=N/C=C bonds. diva-portal.org |

Computational Chemistry and Theoretical Studies of 5,6 Dibromopyridin 3 Ol

Molecular Dynamics Simulations to Investigate Conformational Behavior

A primary focus of an MD simulation for 5,6-Dibromopyridin-3-ol would be to characterize its conformational landscape. The most significant degree of conformational freedom in this molecule lies in the rotation of the hydroxyl group around the C3-O bond. This rotation dictates the orientation of the hydroxyl proton relative to the rest of the molecule, particularly the pyridine (B92270) nitrogen. This can be described by the dihedral angle C4-C3-O-H.

Two principal planar conformers can be hypothesized based on this rotation:

Syn-conformer: The hydroxyl proton is oriented toward the pyridine nitrogen atom. This conformation allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen lone pair.

Anti-conformer: The hydroxyl proton is oriented away from the pyridine nitrogen atom.

Molecular dynamics simulations would track the transitions between these states over nanoseconds, revealing their relative stability, the energy barrier to rotation, and the percentage of time the molecule spends in each conformation at a given temperature.

Table 1: Hypothetical Potential Energy Profile for C3-O Bond Rotation in this compound This table presents a plausible set of results that could be obtained from a computational study, illustrating the relative energies of the principal conformers and the transition state separating them.

| Conformer/State | Dihedral Angle (C4-C3-O-H) | Relative Energy (kcal/mol) | Notes |

| Syn-Conformer | ~0° | 0.00 | Most stable state, stabilized by an intramolecular hydrogen bond. |

| Transition State | ~90° | 4.50 | Perpendicular orientation of the O-H bond relative to the ring plane. |

| Anti-Conformer | ~180° | 2.10 | Less stable state due to the absence of intramolecular H-bonding. |

From these energy values, the populations of each conformer at equilibrium can be estimated. An MD simulation would dynamically confirm these populations by sampling the conformational space over time.

Table 2: Simulated Equilibrium Conformational Population at 298 K (in vacuum) This table provides an example of the conformational distribution that could be derived from the energy data in Table 1, as would be observed in a molecular dynamics simulation.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Syn-Conformer | 0.00 | 97.1% |

| Anti-Conformer | 2.10 | 2.9% |

The simulation would further elucidate the influence of the two bromine atoms on the molecule's dynamics. Their large van der Waals radii would likely impose steric constraints, potentially influencing the planarity of the pyridine ring and restricting the rotational freedom of the entire molecule. The simulation would quantify the fluctuations in bond lengths, bond angles, and dihedral angles involving the bromine atoms, providing a measure of the ring's rigidity.

Furthermore, running simulations in different solvent environments (e.g., in a water box versus a non-polar solvent like chloroform) would be crucial. In a protic solvent like water, intermolecular hydrogen bonds between the solvent and the molecule's hydroxyl group and nitrogen atom would compete with the intramolecular hydrogen bond of the syn-conformer. This would likely alter the conformational equilibrium, potentially increasing the population of the anti-conformer compared to the gas phase or a non-polar environment. The detailed atomic-level view from MD simulations would provide a clear picture of the solvation shell and its dynamic interactions with this compound.

Advanced Synthetic Utility of 5,6 Dibromopyridin 3 Ol

Role as Key Building Blocks in Advanced Organic Synthesis

Organic building blocks are foundational functionalized molecules used for the modular assembly of more complex structures. sigmaaldrich.com Heterocyclic compounds, in particular, represent one of the most varied and significant families of molecular fragments in synthetic chemistry, with the pyridine (B92270) scaffold being prevalent in numerous pharmacologically active compounds. sigmaaldrich.com 5,6-Dibromopyridin-3-ol, with its multiple reactive sites, exemplifies a key building block that enables the construction of diverse and highly functionalized pyridine derivatives. researchgate.net The presence of two reactive bromine substituents facilitates a broad spectrum of substitution reactions, which are essential for complex molecule construction. nbinno.com

The true synthetic power of this compound lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. researchgate.netlibretexts.org These reactions provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds, transforming the simple dibromopyridine core into intricate heterocyclic systems. researchgate.net The two bromine atoms at the C5 and C6 positions can be selectively addressed, often allowing for stepwise functionalization.

The primary methods for elaborating the this compound scaffold include:

Suzuki-Miyaura Coupling : This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form C-C bonds. This is a powerful method for introducing aryl or heteroaryl substituents, leading to the synthesis of complex biaryl structures. The regioselectivity of the coupling on polyhalogenated pyridines can often be controlled by the choice of catalyst and reaction conditions. acs.org

Sonogashira Coupling : By reacting with terminal alkynes, this method introduces alkynyl groups onto the pyridine ring. sigmaaldrich.com These new sp-hybridized carbon centers can serve as handles for further transformations, such as cyclization reactions to form fused heterocyclic systems like pyridofurans or pyrrolopyridines.

Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling the bromopyridine with primary or secondary amines. libretexts.org It is a cornerstone for synthesizing aryl amines, which are common motifs in pharmaceuticals and can act as precursors for nitrogen-containing heterocycles. libretexts.org

Negishi and Kumada Coupling : These reactions utilize organozinc and Grignard reagents, respectively, to form C-C bonds, further expanding the range of substituents that can be introduced onto the pyridine ring. acs.orgsigmaaldrich.com

The sequential application of these coupling reactions allows for the controlled and predictable synthesis of di- or tri-substituted pyridines with diverse functionalities, which are valuable precursors for pharmacologically active compounds and other complex molecular targets. researchgate.net

| Coupling Reaction | Reactant Partner | Bond Formed | Typical Catalyst System | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Pd(0) catalyst + Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/Heteroaryl-substituted pyridine |

| Sonogashira | R-C≡CH | C-C (sp²-sp) | Pd(0) catalyst + Cu(I) cocatalyst + Base (e.g., Et₃N) | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) catalyst + Ligand + Base (e.g., NaOᵗBu) | Amino-substituted pyridine |

| Negishi | R-ZnX | C-C | Pd(0) or Ni(0) catalyst | Alkyl/Aryl-substituted pyridine |

A multi-step synthesis involves a sequence of chemical reactions to transform simple starting materials into a more complex desired product. youtube.comyoutube.com The utility of a compound as an intermediate is defined by its ability to be stably formed and isolated before being subjected to further transformations. This compound is an ideal intermediate because its functional groups can be manipulated in a stepwise manner.

A common strategy in a multi-step synthesis involving this compound is retrosynthetic analysis, where one works backward from the final product to simpler precursors. youtube.comlibretexts.org For instance, a complex trisubstituted pyridine could be disconnected via a Suzuki reaction to a brominated diarylpyridine intermediate, which in turn could be disconnected via a Sonogashira reaction to the this compound starting material.

An example of its role as an intermediate is in sequential cross-coupling:

First Coupling: A selective mono-arylation is performed at one of the C-Br positions (e.g., the more reactive C6 position) to yield a 5-bromo-6-arylpyridin-3-ol. This new molecule is a stable intermediate.

Second Coupling: The remaining C-Br bond at the C5 position is then subjected to a different coupling reaction (e.g., amination or alkynylation) to introduce a second, distinct functional group.

Further Modification: The hydroxyl group can also be engaged, for example, by converting it into a triflate, which is another excellent leaving group for cross-coupling, or by using it to direct ortho-lithiation.

This stepwise approach, enabled by the differential reactivity of the functional groups, allows for the creation of highly complex and unsymmetrically substituted pyridines that would be difficult to access through other methods. This makes this compound a pivotal intermediate in synthetic routes targeting novel pharmaceuticals and other fine chemicals. syrris.jp

Application in Specialized Chemical Synthesis

Beyond its role as a general building block, the unique structure of this compound makes it a candidate precursor for specialized applications, including the synthesis of advanced materials, functional polymers, and bespoke ligands for catalysis.

The synthesis of functional polymers, which have specific properties like improved adhesion, conductivity, or compatibility, is a major area of materials science. mdpi.com One established method for creating such polymers is the incorporation of polar functional groups into a polymer backbone. mdpi.com While direct research on polymers derived from this compound is not widespread, its structure is highly suggestive of its potential as a monomer in polycondensation reactions.

Through repeated palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation, the dibromo functionality allows the molecule to act as a monomer that can be linked into long polymer chains. The resulting polymers would feature a pyridine-3-ol unit integrated into the main backbone. This incorporation could bestow valuable properties upon the material:

Thermal Stability: The aromatic pyridine ring can enhance the thermal stability of the polymer chain.

Metal Coordination: The nitrogen atom and hydroxyl group can act as binding sites for metal ions, creating metallopolymers with interesting electronic or catalytic properties.

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, influencing the polymer's morphology, solubility, and mechanical properties.

Optoelectronic Properties: Pyridine-containing aromatic systems have been investigated for use in organic light-emitting diodes (OLEDs), suggesting that polymers derived from this building block could have applications in organic electronics. nih.gov

The modular nature of cross-coupling polymerization would also allow for the creation of copolymers with tunable properties by mixing this compound with other dihaloaromatic monomers.

Ligands play a critical role in homogeneous catalysis by binding to a metal center and fine-tuning its steric and electronic properties, which in turn controls the catalyst's activity, selectivity, and stability. bris.ac.ukresearchgate.net Substituted pyridines are a cornerstone of ligand design due to the predictable coordination of the pyridine nitrogen. rsc.org this compound is an attractive scaffold for creating novel ligands for several reasons:

N,O-Bidentate Chelation: The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate "N,O" donor set, forming a stable five-membered chelate ring with a metal center. This chelation effect often enhances the stability of the resulting metal complex.

Tunable Steric and Electronic Properties: The bromine atoms at the 5 and 6 positions can be replaced with a variety of other groups using the cross-coupling reactions mentioned previously. This allows for the systematic tuning of the ligand's properties. For example, introducing bulky aryl groups can create a specific steric pocket around the metal center, influencing substrate selectivity.

Access to Complex Ligand Architectures: The scaffold can be elaborated into more complex ligand systems. For instance, coupling reactions could introduce phosphine (B1218219) or N-heterocyclic carbene (NHC) donors, creating tridentate pincer ligands. rsc.org Furthermore, two units could be linked to form larger, more complex multidentate ligands. The synthesis of related structures like 5,6-dibromo-1,10-phenanthroline (B1631560) highlights the utility of the dibromo-aromatic motif in constructing ligands for functional metal complexes. researchgate.net

| Potential Ligand Type | Key Structural Feature | Synthetic Approach | Potential Application |

|---|---|---|---|

| Bidentate N,O-Ligand | Pyridine-N and 3-OH group chelation | Direct complexation with metal precursor | General catalysis, oxidation reactions |

| Substituted Bipyridine-type | Coupling two units via C-Br bonds | Homocoupling or sequential cross-coupling | Photocatalysis, redox-active systems |

| Pincer Ligand (e.g., PNP, NNN) | Functional groups at C5 and C6 positions | Sequential cross-coupling to add donor arms | C-H activation, dehydrogenation |

| Schiff Base Ligand | Condensation with an amine after functionalization | Conversion of C-Br to an aldehyde, then condensation | Coordination chemistry, asymmetric catalysis |

Electrochemical Behavior of 5,6 Dibromopyridin 3 Ol

Cyclic Voltammetry Studies for Redox Properties

Cyclic voltammetry is a key technique for investigating the redox properties of molecules. A hypothetical cyclic voltammogram for 5,6-Dibromopyridin-3-ol would be expected to reveal information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.

The oxidation of this compound is anticipated to primarily involve the hydroxyl group, analogous to the oxidation of phenols and other hydroxypyridines. The presence of the electron-withdrawing bromine atoms and the pyridine (B92270) ring is expected to influence the oxidation potential.

The electrochemical oxidation of phenolic compounds typically proceeds via the formation of a phenoxyl radical. For this compound, this would involve the loss of an electron and a proton from the hydroxyl group. The potential at which this oxidation occurs is sensitive to the electronic environment of the ring. The two bromine atoms, being electron-withdrawing, would likely increase the oxidation potential, making the compound more difficult to oxidize compared to pyridin-3-ol itself. This is because electron-withdrawing groups decrease the electron density on the aromatic ring, thus destabilizing the resulting cationic intermediate.

Illustrative Data on Oxidation Potentials:

The following table presents hypothetical oxidation potential data for this compound in comparison to related compounds to illustrate the expected electronic effects. These values are for discussion purposes and are not based on direct experimental measurement of this compound.

| Compound | Anodic Peak Potential (Epa vs. Ag/AgCl) | Notes |

| Pyridin-3-ol | +0.85 V | Reference compound |

| 4-Bromophenol | +0.95 V | Illustrates the effect of a single bromine atom on a phenol (B47542) |

| This compound | +1.05 V | Hypothetical value; the two bromine atoms are expected to further increase the oxidation potential. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The reduction of this compound would likely involve the pyridine ring and the carbon-bromine bonds. The pyridine ring can undergo reduction, and the presence of two electron-withdrawing bromine atoms is expected to facilitate this process, shifting the reduction potential to less negative values compared to unsubstituted pyridine mdpi.com.

The reduction of aryl halides can also occur, leading to the cleavage of the carbon-halogen bond. In the case of this compound, a stepwise reduction of the two C-Br bonds might be observed. The first reduction would yield a monobromopyridinol radical anion, which could then be further reduced. The reduction potentials for halopyridines can be challenging to measure accurately due to the rapid fragmentation of the resulting radical anions nih.gov.

Illustrative Data on Reduction Potentials:

The table below provides a hypothetical comparison of the reduction potentials of this compound and related compounds to demonstrate the anticipated influence of the bromine substituents. These are illustrative values.

| Compound | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Notes |

| Pyridine | -2.50 V | Difficult to reduce |

| 3-Bromopyridine | -2.10 V | The bromine atom facilitates reduction |

| This compound | -1.85 V | Hypothetical value; two bromine atoms are expected to make the reduction significantly easier. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The electron transfer processes for both oxidation and reduction are likely to be irreversible, as is common for many substituted aromatic compounds due to follow-up chemical reactions of the initially formed radical ions.

Correlation of Electrochemical Properties with Molecular Structure

The electrochemical properties of this compound are intrinsically linked to its molecular structure:

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, which generally makes the ring more electron-deficient and thus easier to reduce but harder to oxidize compared to a benzene (B151609) ring.

Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group increases the electron density on the ring, which would facilitate oxidation and make reduction more difficult. In the case of this compound, its primary role is expected to be the site of oxidation mdpi.com.

Bromine Atoms (-Br): Bromine is an electronegative halogen and acts as an electron-withdrawing group through induction, while also having a weak electron-donating resonance effect. The inductive effect typically dominates in influencing electrochemical potentials. The two bromine atoms at positions 5 and 6 are expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce mdpi.comresearchgate.net. Conversely, they would lower the energy of the Highest Occupied Molecular Orbital (HOMO), making oxidation more difficult.

Potential for Electrochemical Synthesis and Functionalization

The inferred electrochemical properties of this compound suggest several possibilities for its use in electrochemical synthesis and functionalization.

The reduction of the carbon-bromine bonds offers a pathway for dehalogenation or for the formation of carbon-carbon or carbon-heteroatom bonds . Electrochemical reduction in the presence of a suitable electrophile could lead to the selective functionalization at the 5- and/or 6-positions. This approach avoids the use of stoichiometric organometallic reagents and can offer a greener synthetic route.

Furthermore, the electrochemical oxidation of the hydroxyl group could be utilized to generate a phenoxyl radical . This reactive intermediate could then participate in coupling reactions, either with another molecule of this compound to form dimers or oligomers, or with other nucleophiles present in the reaction medium. This could be a method for the synthesis of novel polypyridinols with tailored electronic properties.

The electrochemical generation of bromine from a bromide salt is a known method for the bromofunctionalization of alkenes and alkynes mdpi.com. While this applies to the generation of a brominating agent, the C-Br bonds in this compound could potentially be activated electrochemically for subsequent reactions. The electrochemical synthesis of other bromo-heterocycles has been demonstrated, highlighting the utility of electrochemistry in preparing such compounds researchgate.net.

Biological Interactions at a Molecular Level

Mechanistic Aspects of Enzyme Modulation by Pyridinol Scaffolds

Pyridinol-containing molecules are recognized as privileged scaffolds in drug discovery, in part because they can effectively interact with and modulate the activity of enzymes. researchgate.netdovepress.com Inhibition of enzymes is a key strategy for treating metabolic imbalances or killing pathogens. researchgate.net The pyridine (B92270) ring, being electron-deficient, and its various substituents can be tailored to achieve specific interactions within an enzyme's active site, leading to either reversible or irreversible inhibition. mdpi.com

The binding of pyridinol scaffolds to enzymes like those in the Cytochrome P450 (CYP) family is a critical area of study, as these enzymes are central to drug metabolism. sigmaaldrich.com Pyridine derivatives can act as inhibitors of CYP isoforms. sigmaaldrich.comnih.gov The primary mechanism often involves the coordination of the pyridine nitrogen atom to the heme iron center within the enzyme's active site. nih.govresearchgate.net This interaction can lead to competitive inhibition, where the pyridinol compound competes with the endogenous substrate for the active site. mdpi.com

For a molecule like 5,6-Dibromopyridin-3-ol, several interactions could dictate its binding mechanism:

Heme Coordination: The nitrogen of the pyridine ring can directly coordinate with the heme iron of a cytochrome P450 enzyme, a common mechanism for pyridine-based inhibitors. nih.gov

Active Site Interactions: The hydroxyl group can form hydrogen bonds with amino acid residues in the active site, such as serine or threonine, anchoring the molecule in a specific orientation. The bromine atoms can form halogen bonds with electron-rich pockets of the active site, further stabilizing the enzyme-inhibitor complex. researchgate.net

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org Through systematic modification of a lead compound, researchers can identify the key structural features—or pharmacophores—responsible for its effects and optimize them to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

For the this compound scaffold, a SAR analysis would investigate how each component contributes to its biological activity:

Pyridinol Core: The central pyridine ring with its hydroxyl group is the core scaffold. The position of the hydroxyl group is crucial, as it affects the electronic properties of the ring and its ability to act as a hydrogen bond donor and acceptor. dovepress.comresearchgate.net

Bromine Substituents: The two bromine atoms significantly influence the molecule's properties. Their electron-withdrawing nature affects the pKa of the hydroxyl group and the basicity of the pyridine nitrogen. Their size (steric bulk) will influence how the molecule fits into a binding pocket. Most importantly, they can act as halogen bond donors, a key non-covalent interaction in modern drug design. researchgate.net The position of these halogens is also critical; a study on dithiocarbamic flavanones showed that 6,8-dihalogenated derivatives exhibited better free radical scavenging than 6-monohalogenated ones, illustrating the importance of substitution patterns. mdpi.com

Hydroxyl Group: The -OH group is a key hydrogen bonding component, capable of acting as both a donor and an acceptor, which is critical for interaction with protein targets. youtube.comyoutube.com

A hypothetical SAR study, illustrated in the table below, could involve synthesizing analogs to probe the importance of each feature.

| Compound Modification | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|

| Removal of one or both Bromine atoms | To assess the contribution of halogen bonding and steric bulk to binding affinity. | Likely decrease in affinity if halogen bonding is a key interaction. |

| Replacement of Bromine with Chlorine or Fluorine | To probe the effect of halogen size and polarizability on halogen bonding strength (I > Br > Cl > F). | Activity may decrease as the potential for strong halogen bonding is reduced. |